molecular formula C25H24N4O4 B2652668 3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097889-28-4

3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer B2652668
CAS-Nummer: 2097889-28-4
Molekulargewicht: 444.491
InChI-Schlüssel: ZXPGZSOKNGJMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a benzoxazolone ring, a piperidine ring, and a dihydropyridazine ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are likely to influence its chemical properties and reactivity. The presence of nitrogen in the piperidine and dihydropyridazine rings, and oxygen in the benzoxazolone ring, could allow for hydrogen bonding and other polar interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups and heteroatoms (nitrogen and oxygen) could make the compound capable of forming hydrogen bonds, influencing its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The synthesis of 3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves the Biginelli reaction, a versatile method for constructing highly functionalized heterocycles. Researchers have explored the pharmacological effects of similar compounds, particularly 3,4-dihydropyrimidinones (DHPMs). These compounds exhibit potential as anticancer agents, with some acting as kinesin-5 inhibitors, leading to cell cycle arrest and apoptosis .

Antioxidant Properties

Imidazole-containing derivatives, such as those related to our compound, have been evaluated for their antioxidant potential. These compounds showed scavenging activity comparable to ascorbic acid, making them promising candidates for further investigation .

Antimicrobial Activity

N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and tested against bacterial and fungal species. These compounds demonstrated antimicrobial activity, suggesting their potential use in combating infections .

Anticancer Screening

The compound’s structural features make it interesting for anticancer research. Similar 6-methyl-4-{1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl}-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been evaluated in vitro for both antimicrobial and anticancer effects .

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Zukünftige Richtungen

Future research could involve further exploration of the compound’s biological activity, potential applications (such as in medicine or industry), and methods for its synthesis and modification .

Eigenschaften

IUPAC Name

3-[2-oxo-2-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-23-11-10-20(19-6-2-1-3-7-19)26-29(23)16-18-12-14-27(15-13-18)24(31)17-28-21-8-4-5-9-22(21)33-25(28)32/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPGZSOKNGJMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.